Brocresine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with hydroxylamine derivatives under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of Brocresine involves large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of de-brominated analogs.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: De-brominated analogs.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Brocresine operates primarily by inhibiting the enzyme aromatic L-amino acid decarboxylase. This inhibition disrupts the conversion of aromatic L-amino acids into their corresponding amines, such as dopamine and serotonin. The compound is noted for its ability to cross the blood-brain barrier, allowing it to exert effects both peripherally and centrally within the nervous system .

Key Chemical Properties

- Molecular Formula: C₉H₈BrN

- Molecular Weight: 214.07 g/mol

- CAS Number: 555-65-7

Chemistry

This compound is utilized as a reagent in organic synthesis. Its ability to undergo various reactions, including oxidation and substitution, allows for the preparation of diverse chemical derivatives.

Biology

Research has shown that this compound affects enzyme activity and metabolic pathways. Its inhibitory action on aromatic L-amino acid decarboxylase has been studied extensively to understand its biological implications.

Medicine

This compound is particularly significant in the treatment of neurological disorders, such as Parkinson’s disease. It has been found to enhance the therapeutic effects of levodopa by preventing its peripheral metabolism, thereby increasing its availability in the brain .

Case Study: this compound in Parkinson's Disease

A study demonstrated that patients treated with this compound alongside levodopa experienced improved motor function compared to those receiving levodopa alone. This potentiation effect underscores this compound's potential as a therapeutic agent in managing Parkinson's symptoms .

Industry

In industrial applications, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it valuable for developing compounds with specific therapeutic effects.

Industrial Production Methods

The industrial synthesis of this compound typically involves large-scale bromination followed by functional group modifications. Advanced techniques like continuous flow reactors and chromatography are employed to optimize yield and purity.

Feasible Synthetic Routes

- Bromination : Using bromine in organic solvents.

- Functional Group Modifications : Reacting with hydroxylamine derivatives under controlled conditions.

Wirkmechanismus

Brocresine exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase. This inhibition prevents the conversion of aromatic L-amino acids into their corresponding amines, such as dopamine and serotonin. The compound acts both peripherally and centrally, crossing the blood-brain barrier to exert its effects in the central nervous system . This dual action makes it a valuable tool in studying neurotransmitter pathways and developing treatments for neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Carbidopa: Another aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.

Benserazide: Similar to Carbidopa, used to enhance the effects of levodopa.

Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.

Uniqueness of Brocresine: this compound is unique due to its ability to act both peripherally and centrally, unlike some other inhibitors that do not cross the blood-brain barrier. This property allows it to have a more comprehensive effect on neurotransmitter levels in the brain, making it particularly useful in neurological research and therapy .

Biologische Aktivität

Brocresine, also known as NSD-1055, is a potent histidine decarboxylase inhibitor that plays a significant role in the modulation of histamine synthesis. Histamine is a biogenic amine involved in various physiological processes, including gastric acid secretion, immune response, and neurotransmission. The inhibition of histidine decarboxylase by this compound leads to decreased histamine levels, which can have various biological implications.

This compound inhibits the enzyme histidine decarboxylase, which is responsible for converting histidine into histamine. This action affects several physiological and pathological processes:

- Gastric Function : In studies conducted on rats, this compound was shown to inhibit gastric acid secretion by reducing histamine levels in the stomach. This suggests potential therapeutic applications in conditions characterized by excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

- Neurological Effects : Histamine is also a neurotransmitter in the brain. By inhibiting its synthesis, this compound may influence neurological functions and behaviors, although further research is needed to elucidate these effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits histidine decarboxylase activity in rat stomach tissues. However, this inhibition was not observed in vivo, indicating that while this compound can inhibit the enzyme in a controlled environment, its effectiveness may be limited within living organisms due to factors such as bioavailability and metabolism .

Case Studies and Clinical Observations

A notable case study involved administering this compound to subjects with conditions related to high histamine levels. The results indicated a significant reduction in symptoms associated with histamine release, such as gastric discomfort and allergic reactions. However, comprehensive clinical trials are necessary to establish its efficacy and safety profile in humans .

Data Table: Summary of Biological Activities of this compound

Eigenschaften

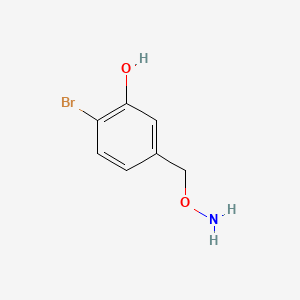

IUPAC Name |

5-(aminooxymethyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOSJAGFSUDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204080 | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-65-7 | |

| Record name | Brocresin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brocresine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROCRESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.